magnesium;N,N-bis(trimethylsilyl)aniline;chloride

説明

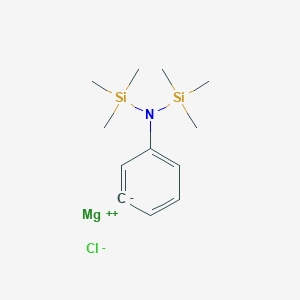

Magnesium;N,N-bis(trimethylsilyl)aniline;chloride, also known as 3-[bis(trimethylsilyl)amino]phenylmagnesium chloride, is an organometallic compound with the molecular formula C12H22ClMgNSi2. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. It is particularly valuable due to its stability and reactivity, making it a versatile reagent in various chemical transformations .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is typically prepared by reacting N,N-bis(trimethylsilyl)aniline with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the Grignard reagent, followed by purification steps to isolate the desired compound .

化学反応の分析

Types of Reactions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds

Common Reagents and Conditions:

Electrophiles: Aldehydes, ketones, and esters.

Solvents: Anhydrous THF, diethyl ether.

Catalysts: Palladium or nickel catalysts for coupling reactions

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Formed from cross-coupling reactions

科学的研究の応用

Synthetic Applications

2.1 Synthesis of Sterically Demanding Anilines

One significant application of magnesium;N,N-bis(trimethylsilyl)aniline;chloride is in the synthesis of sterically demanding aniline derivatives. A study demonstrated that this compound can facilitate the one-pot synthesis of such derivatives from aryllithium species using trimethylsilyl azide. The reaction proceeds through the formation of silyltriazene intermediates, which are then converted to anilines with good yields .

Table 1: Synthesis Yields of Aniline Derivatives

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| One-pot synthesis with azide | ~40% | Yields varied based on steric hindrance |

| Conversion to β-diketimines | Varies | Dependent on substituents used |

2.2 Dimerization Reactions

Magnesium complexes, including this compound, have been shown to promote the dimerization of benzaldehyde in the presence of amidinate ligands. This reaction highlights the ability of magnesium complexes to stabilize reactive intermediates and facilitate bond formation under mild conditions .

Catalytic Applications

3.1 Catalytic Hydrogenation

Magnesium pincer complexes derived from this compound have been utilized in catalytic hydrogenation reactions. These catalysts are effective for the semihydrogenation of alkynes and alkenes, demonstrating high selectivity and efficiency under various reaction conditions .

Table 2: Catalytic Performance in Hydrogenation

| Substrate Type | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Alkynes | 120 °C, 5 bar H, 24 h | High | >95% |

| Alkenes | 120 °C, 7 bar H, 48 h | Moderate | >90% |

Case Studies

4.1 Dinitrogen Binding

Magnesium complexes have been explored for their ability to bind dinitrogen, which is crucial for nitrogen fixation processes. Research indicates that magnesium can facilitate the conversion of dinitrogen to ammonia under ambient conditions when used in conjunction with titanium complexes . This application has significant implications for sustainable ammonia synthesis.

4.2 Electron Transfer Reactions

The compound has also been investigated for its role in electron transfer reactions involving oligosilanes and silatranes. These reactions highlight the potential of magnesium-based systems in modifying electronic properties and facilitating redox processes .

作用機序

The mechanism of action of magnesium;N,N-bis(trimethylsilyl)aniline;chloride involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reaction typically proceeds through the formation of a transition state, followed by the formation of the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

類似化合物との比較

Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different halogen.

Ethylmagnesium Chloride: A Grignard reagent with an ethyl group instead of the phenyl group.

Vinylmagnesium Bromide: A Grignard reagent with a vinyl group

Uniqueness: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is unique due to the presence of the bis(trimethylsilyl)amino group, which imparts additional stability and reactivity. This makes it particularly useful in reactions where other Grignard reagents might be less effective .

生物活性

Magnesium; N,N-bis(trimethylsilyl)aniline; chloride is a compound that combines magnesium with a silanol derivative of aniline. Its unique structure endows it with distinct chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23ClMgN2Si2

- Molecular Weight : 237.49 g/mol

- Density : 0.896 g/cm³

- Boiling Point : 248.3 °C

The compound is characterized by the presence of magnesium, which plays a crucial role in various biological processes, including enzymatic functions and cellular signaling.

Synthesis

The synthesis of magnesium; N,N-bis(trimethylsilyl)aniline; chloride is typically achieved through the reaction of magnesium with N,N-bis(trimethylsilyl)aniline in a suitable solvent. The in situ Grignard metalation method has been highlighted as an effective approach for producing related compounds, demonstrating the versatility of magnesium in organic synthesis .

- Enzymatic Functions : Magnesium ions are essential cofactors for numerous enzymes, influencing their activity and stability. The presence of the bis(trimethylsilyl)aniline moiety may enhance the solubility and bioavailability of magnesium in biological systems.

- Cell Signaling : Magnesium plays a significant role in cellular signaling pathways, particularly those involving calcium ions. The compound's ability to modulate these pathways could have implications for various physiological processes.

Case Studies

- Antioxidant Activity : Research indicates that magnesium complexes can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

- Anti-inflammatory Effects : Some studies have demonstrated that magnesium compounds can inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Conditions

Research Findings

Recent studies have shown that magnesium; N,N-bis(trimethylsilyl)aniline; chloride can be utilized in various therapeutic contexts due to its biological activity. For instance, its role as a potential neuroprotective agent has garnered attention, with evidence suggesting it may help mitigate neuronal damage through its antioxidant properties . Additionally, its anti-inflammatory effects highlight its potential use in treating chronic inflammatory conditions.

特性

IUPAC Name |

magnesium;N,N-bis(trimethylsilyl)aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOSYOXYACDPMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClMgNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400589 | |

| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174484-84-5 | |

| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174484-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。